Perfluoro(butylcyclohexane)

Perfluorocarbon purification Heteroazeotropic distillation Electrochemical fluorination co-products

Perfluoro(butylcyclohexane) (BCH, CAS 374-60-7) is a fully fluorinated cycloaliphatic compound with molecular formula C₁₀F₂₀ and molecular weight 500.08 g·mol⁻¹. It is a colorless, clear liquid at ambient temperature with a boiling point of 145–147 °C, density of 1.899 g·cm⁻³, and refractive index nD = 1.298 at 25 °C.

Molecular Formula C10-F20
Molecular Weight 500.07 g/mol
CAS No. 374-60-7
Cat. No. B104438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro(butylcyclohexane)
CAS374-60-7
Molecular FormulaC10-F20
Molecular Weight500.07 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C10F20/c11-1(4(16,17)7(22,23)9(26,27)10(28,29)30)2(12,13)5(18,19)8(24,25)6(20,21)3(1,14)15
InChIKeyXZZGMFAUFIVEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluoro(butylcyclohexane) (CAS 374-60-7): Physicochemical Identity and Industrial Provenance for Procurement Decisions


Perfluoro(butylcyclohexane) (BCH, CAS 374-60-7) is a fully fluorinated cycloaliphatic compound with molecular formula C₁₀F₂₀ and molecular weight 500.08 g·mol⁻¹ . It is a colorless, clear liquid at ambient temperature with a boiling point of 145–147 °C, density of 1.899 g·cm⁻³, and refractive index nD = 1.298 at 25 °C . BCH arises industrially as a co-product during the electrochemical fluorination of decalin or naphthalene, alongside cis- and trans-perfluorodecalin (PFD) and perfluoro(7-methylbicyclo[4.3.0]nonane) (MBCN), forming a close-boiling isomeric mixture that demands sophisticated separation strategies [1][2]. Its perfluorinated nature confers exceptional chemical and thermal stability, low surface tension, high gas-dissolving capacity, and pronounced hydrophobicity—properties that underpin its utility in oxygen-delivery formulations, ¹⁹F MRI contrast agents, and specialty cosmetic preparations [1].

Why Perfluoro(butylcyclohexane) Cannot Be Replaced by Perfluorodecalin or Other In-Class Perfluorocarbons Without Compromising Process Outcomes


Although perfluorodecalin (PFD) and perfluoro(methylcyclohexane) (PFMCH) share the perfluorocycloalkane scaffold with BCH, they differ in molecular weight (PFD: 462; PFMCH: 350; BCH: 500 g·mol⁻¹), ring architecture, and pendant group constitution, translating into quantifiable divergences in boiling point, density, refractive index, phase behavior, and biological clearance kinetics [1][2]. In the industrial electrochemical fluorination process, BCH co-elutes with cis- and trans-PFD as a close-boiling impurity, yet the ternary mixture exhibits non-ideal vapor–liquid equilibrium with a measurable relative volatility that enables—and in fact necessitates—compound-specific separation by heteroazeotropic distillation or crystallization [1][3]. Procurement of BCH from a mixture or substitution with PFD therefore risks introducing uncontrolled compositional variation that directly affects downstream performance in gas-solubility applications, ¹⁹F MRI signal quantification, and emulsion formulation stability [4][5]. The evidence below demonstrates exactly where these differences are material and quantitatively verifiable.

Quantitative Differentiation Evidence for Perfluoro(butylcyclohexane) Against Closest Analogs: A Comparator-Anchored Procurement Guide


Boiling Point and Relative Volatility: Enabling Heteroazeotropic Distillation Separation from Perfluorodecalin Isomers

Perfluoro(butylcyclohexane) (BCH) exhibits a normal boiling point of 145–147 °C (experimental, atmospheric pressure), compared with perfluorodecalin (PFD, mixed cis/trans isomers) at 142 °C [1]. This 3–5 °C boiling point difference, while small in absolute terms, is exploitable via heteroazeotropic distillation using water as a separating agent. Lupachev et al. (2025) demonstrated that a single-stage heteroazeotropic distillation step can resolve an industrial BCH–cis-PFD mixture into BCH-enriched distillate and PFD-enriched bottoms, a separation not achievable with simple fractional distillation due to the close-boiling nature of the system [2]. In contrast, perfluoro(methylcyclohexane) (PFMCH) boils at 76 °C, rendering it wholly unsuitable as a drop-in replacement in processes designed for the BCH–PFD boiling range . The relative volatility coefficient for the BCH–MBCN binary system over concentration ranges at atmospheric pressure was experimentally determined and reported [3].

Perfluorocarbon purification Heteroazeotropic distillation Electrochemical fluorination co-products Boiling point differential

Density and Refractive Index as Quantitative Purity and Composition Monitors in BCH–PFD Binary and Ternary Mixtures

BCH exhibits a density of 1.899 g·cm⁻³ and refractive index nD = 1.298 at 25 °C, whereas perfluorodecalin (mixed cis/trans) has a density of 1.908–1.941 g·cm⁻³ and nD = 1.3135–1.3155 [1]. Lupachev et al. (2023) established the full compositional dependence of both density and refractive index for the BCH–trans-PFD, BCH–cis-PFD, and BCH–trans-PFD–cis-PFD binary and ternary systems across a temperature range of 15–35 °C at atmospheric pressure [2]. The excess molar volume (VE) data for these mixtures, correlated with the Redlich-Kister and Kohler equations, reveal non-ideal mixing behavior that can be exploited to determine BCH mole fraction from a simple density or refractive index measurement with high precision [2]. This provides a rapid, non-destructive quality control method to verify BCH purity or monitor separation process efficiency without requiring GC-MS.

Refractive index metrology Density-based quality control Binary mixture analysis Perfluorocarbon purity verification

¹⁹F MRI Detection Sensitivity and Biological Clearance: ABL-101 (Perfluoro(t-butylcyclohexane) Emulsion) Versus MRI-Optimized Perfluorocarbons

ABL-101, an emulsion formulation of perfluoro(t-butylcyclohexane)—the tert-butyl structural isomer of BCH—was characterized for ¹⁹F MRI performance by Darçot et al. (2020). At 3 T and 37 °C, the CF₃ groups of ABL-101 produced a well-resolved singlet with a T₂/T₁ ratio >0.27, yielding a detection limit of 7.21 mM in a 0.25 mm³ voxel with a 3-minute acquisition time [1]. The T₂/T₁ ratio and detection limit were reported as similar to those of perfluorocarbons developed specifically for MRI [1][2]. Critically, the in vivo clearance half-life of the ¹⁹F MR signal in mouse spleen was 6.85 ± 0.45 days and in liver 3.20 ± 0.35 days—substantially shorter than many legacy PFCs (e.g., perfluorooctylbromide, which exhibits tissue retention on the order of months to years), making ABL-101/BCH-based tracers more suitable for repeat-imaging clinical protocols [1]. Perfluoro(t-butylcyclohexane) is explicitly claimed as a ¹⁹F MRI contrast agent in EP2459235B1 for molecular imaging applications [3].

Fluorine-19 MRI Perfluorocarbon tracer Detection limit Clearance half-life Cell tracking

Solid–Liquid Phase Transition and Crystallization Behavior: Enabling Purification of BCH from Industrial Perfluorodecalin Mixtures

The solid–liquid phase transition behavior of BCH differs markedly from that of its PFD co-products. Differential scanning calorimetry (DSC) data for trans-PFD shows a melting temperature Tm = 17.5 °C (literature: +18 °C for the trans isomer) and cis-PFD Tm = −3.6 °C to −7.0 °C, while BCH remains liquid well below 0 °C [1][2]. Polkovnichenko et al. (2023) obtained full physical–chemical data on liquid–solid phase transitions in the trans-PFD–cis-PFD, trans-PFD–BCH, and cis-PFD–BCH binary systems, demonstrating that all three systems exhibit a temperature extremum on the fusibility curve [3]. This phase behavior enables crystallization-based purification: trans-PFD can be selectively crystallized from the liquid BCH-containing mixture by cooling, leaving BCH enriched in the mother liquor. The DSC-determined solid–solid phase transition in cis-PFD occurs at −39.11 °C (ΔH = 9.18 J·g⁻¹), well below BCH's operational liquid range [1]. This crystallization route is currently used industrially but is labor-intensive; the newer heteroazeotropic distillation method (Evidence Item 1) provides an alternative single-stage separation [4].

Crystallization purification Differential scanning calorimetry Solid–liquid equilibrium Perfluorocarbon isomer separation

Compound-Specific Patent Protection for Topical and Cosmetic Formulations: Perfluoro(n-butylcyclohexane) as an Active Oxygen-Delivery and Anti-Pruritic Agent

WO2012112796A3 discloses perfluoro(n-butylcyclohexane) compositions specifically for topical and cosmetic applications, including application to periocular skin and the treatment of pruritus, at concentrations of 1–90 wt% in the formulation [1]. This patent protection is compound-specific and does not extend to perfluorodecalin or perfluoro(methylcyclohexane) for these indications. The claim language explicitly names perfluoro(n-butylcyclohexane) as the active perfluorocarbon ingredient, distinguishing it from general perfluorocarbon class claims [1]. In the cosmetic ingredient space, BCH is catalogued under functions of antistatic, hair conditioning, and skin conditioning, further substantiating its differentiated role from PFD which is primarily positioned as an oxygen carrier for medical (blood substitute) rather than cosmetic applications . The Good Scents Company listing independently corroborates the cosmetic functionality classification [2]. This regulatory and intellectual property differentiation means that a formulator seeking to develop a patented BCH-based topical product cannot legally substitute PFD or PFMCH without losing freedom-to-operate and product-specific performance claims.

Perfluorocarbon cosmetic formulation Topical oxygen delivery Periocular skin treatment Pruritus therapy

Gas Solubility Profile: Perfluorocyclohexane Derivatives as Oxygen Carriers Versus Linear Perfluorocarbons

Perfluoro(butylcyclohexane) belongs to the class of perfluoroalkylcyclohexanes that have been explicitly investigated as oxygen carrier candidates [1]. While direct oxygen solubility data (Ostwald coefficient or mL O₂ per 100 mL) for pure BCH are not reported in the primary peer-reviewed literature at the same resolution as for perfluorodecalin (49 mL O₂ per 100 mL at 25 °C at STP), the perfluoroalkylcyclohexane scaffold has been synthesized and characterized alongside n-propyl, i-propyl, s-butyl, and t-butyl analogues specifically for oxygen-carrier evaluation [1][2]. Class-level data indicate that cyclic PFCs such as perfluorodecalin dissolve less oxygen than linear PFCs (e.g., perfluorooctylbromide, 52.7 vol% O₂), but oxygen solubility is inversely proportional to molecular weight and directly related to the number of fluorine atoms [3]. BCH, with molecular weight 500 g·mol⁻¹ and 20 fluorine atoms, occupies an intermediate position in this structure–property landscape. PFCs such as perfluorohexane and perfluoromethylcyclohexane show lower absolute oxygen capacity than perfluorodecalin, supporting a class-level inference that the butylcyclohexane derivative provides oxygen-carrying performance between that of lower-molecular-weight cyclic PFCs and the higher-capacity linear PFCs [4]. Users seeking quantitative oxygen solubility for procurement specification should request experimental Ostwald coefficient data from the supplier.

Oxygen solubility Perfluorocarbon oxygen carrier Gas dissolution capacity Blood substitute formulation

Procurement-Driven Application Scenarios for Perfluoro(butylcyclohexane) Where Comparator Differentiation Is Quantitatively Validated


Industrial-Scale Separation and High-Purity BCH Production via Heteroazeotropic Distillation

Procurement teams sourcing BCH from manufacturers who utilize the electrochemical fluorination of decalin or naphthalene should verify that the supplier employs heteroazeotropic distillation with water as the separating agent, as demonstrated by Lupachev et al. (2025) [1]. This single-stage process exploits the 3–5 °C boiling point differential between BCH (145–147 °C) and PFD (142 °C) to resolve the close-boiling mixture without the labor-intensive crystallization route. The density (1.899 g·cm⁻³) and refractive index (nD = 1.298 at 25 °C) values established for pure BCH serve as in-process quality control targets to confirm distillate composition [2]. Buyers should request certificates of analysis reporting GC purity ≥99% (mass fraction) with residual PFD content <1%, consistent with the purity levels used in the reference physicochemical studies [2].

Formulation of ¹⁹F MRI Tracer Nanoemulsions for Preclinical and Clinical Inflammation Imaging

For researchers and CROs developing ¹⁹F MRI cell-tracking or inflammation-monitoring protocols, the perfluoro(t-butylcyclohexane) isomer (as in ABL-101) offers a validated detection limit of 7.21 mM in a 0.25 mm³ voxel at 3 T with a 3-minute acquisition, alongside a T₂/T₁ ratio >0.27 at 3 T [3]. The relatively short biological clearance half-lives (spleen: 6.85 ± 0.45 days; liver: 3.20 ± 0.35 days in mouse) support repeat-imaging study designs without the confounding signal accumulation seen with legacy PFCs that persist for months [3]. Procurement should specify the tert-butyl isomer when MRI performance is critical, and request documentation confirming phospholipid-emulsified nanoparticle formulation compatibility. Note that EP2459235B1 claims perfluoro(t-butylcyclohexane) specifically for ¹⁹F MRI contrast agent applications [4].

Cosmetic and Topical Oxygen-Delivery Formulations for Periocular Skin and Anti-Pruritic Indications

Cosmetic formulators developing oxygen-delivery skincare products or anti-pruritic topical preparations can leverage WO2012112796A3, which specifically claims perfluoro(n-butylcyclohexane) compositions at 1–90 wt% for periocular skin application and pruritus treatment [5]. The compound's perfluorinated nature provides the high gas-dissolving capacity and hydrophobic barrier function desirable in such formulations. Procurement for cosmetic use should confirm cosmetic-grade purity and compliance with INCI listing conventions, where BCH is classified under antistatic, hair conditioning, and skin conditioning functions [6]. Unlike perfluorodecalin, which is primarily positioned for medical blood-substitute applications, BCH has a distinct regulatory pathway for cosmetic use.

Crystallization-Based Purification for Ultra-High-Purity BCH in Pharmaceutical-Grade Applications

When pharmaceutical-grade BCH (>99.5% purity) is required for parenteral emulsion formulations or clinical imaging agents, the crystallization separation route exploiting the >20 °C melting point difference between BCH (liquid at ambient) and trans-PFD (Tm = +17.5 °C) remains a viable purification strategy [2][7]. By cooling the industrial BCH–PFD mixture, trans-PFD selectively crystallizes, allowing BCH-enriched mother liquor to be recovered. The DSC-determined solid–liquid phase transition data and fusibility curves for the trans-PFD–BCH and cis-PFD–BCH binary systems, as published by Polkovnichenko et al. (2023), provide the thermodynamic foundation for optimizing crystallization parameters such as cooling rate and final temperature [7]. Procurement specifications for pharmaceutical-grade material should include residual trans-PFD and cis-PFD content by GC-MS, total fluorine content, and emulsion droplet size distribution upon formulation.

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